molecular formula C20H15ClN2O3S B2733686 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921569-23-5

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2733686
CAS No.: 921569-23-5
M. Wt: 398.86
InChI Key: AFWALJANSBSAAE-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H15ClN2O3S and its molecular weight is 398.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Complex synthesis processes involve 4-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide and similar compounds. These processes are crucial for understanding molecular structures and properties. For example, the synthesis and characterization of Co(II) complexes of similar compounds have been explored, revealing insights into their structural and electronic properties (Vellaiswamy & Ramaswamy, 2017).

Anticancer and Antimicrobial Properties

  • Several studies have been conducted on the anticancer and antimicrobial applications of compounds structurally related to 4-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide. For example, compounds with similar structures have shown promising in vitro cytotoxicity against various cancer cell lines (Salahuddin et al., 2014). Additionally, antimicrobial activities of related compounds have been studied, suggesting potential applications in combating bacterial and fungal infections (Deep et al., 2016).

Photocatalytic Applications

  • Research has also been focused on the use of related compounds in photocatalytic applications. These applications are significant for environmental decontamination and water treatment technologies. Studies on Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions have demonstrated their potential in inducing oxidation processes under visible light, which is relevant to the broader field of photocatalysis (Bessekhouad et al., 2005).

Fluorescent Sensors

  • The synthesis of benzimidazole/benzothiazole-based azomethines, structurally similar to the compound , has been studied for their use as fluorescent sensors. These sensors have potential applications in detecting various ions and molecules, indicating their usefulness in analytical chemistry (Suman et al., 2019).

Anticonvulsant Potential

  • Benzothiazole derivatives, related to 4-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide, have been synthesized and evaluated for their anticonvulsant potential. This research opens avenues for the development of novel therapeutic agents for treating seizures (Firdaus et al., 2018).

Properties

IUPAC Name

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWALJANSBSAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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